molecular formula C13H20N2O B13640903 1-(2-Methoxybenzyl)-1,4-diazepane

1-(2-Methoxybenzyl)-1,4-diazepane

Cat. No.: B13640903
M. Wt: 220.31 g/mol
InChI Key: GTHIYIKSQPNYHY-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a 2-methoxybenzyl group (a benzyl moiety with a methoxy (-OCH₃) group at the ortho position of the aromatic ring).

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C13H20N2O/c1-16-13-6-3-2-5-12(13)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3

InChI Key

GTHIYIKSQPNYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCNCC2

Origin of Product

United States

Preparation Methods

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield
Reductive Amination Diazepane + 2-methoxybenzaldehyde + NaBH(OAc)3, DIPEA, DCM/DMF, rt, overnight Mild conditions, good selectivity Requires aldehyde, potential mixtures of mono/di-substituted products High (not always specified)
N-Alkylation Diazepane + 2-methoxybenzyl halide + K2CO3 or NaH, DMF, heat or microwave Straightforward, scalable Possible regioisomer formation; requires halide High with microwave
Multi-step protection & coupling Boc-protected diazepane + benzyl derivatives + HATU, DIPEA, DMF High purity, controlled reactions More steps, longer synthesis time High (85-98%)

Research Findings and Notes

  • Reductive amination is a versatile and widely used method for introducing benzyl substituents onto diazepane rings, with sodium triacetoxyborohydride providing mild and selective reduction.
  • Microwave-assisted N-alkylation enhances regioselectivity by favoring formation of the N-4 anion, which reacts faster than the N-1 anion, thus improving product purity and yield.
  • Protection-deprotection strategies allow for selective functionalization and purification of intermediates, useful in complex synthetic schemes or when additional substituents are present.
  • Computational studies have supported mechanistic understanding of regioselectivity and conformational dynamics in diazepane alkylation reactions.
  • Purification is commonly achieved by preparative HPLC under basic conditions to isolate the desired mono-substituted product from possible side-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The diazepane ring can be reduced to form a piperazine derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of 2-hydroxybenzyl-1,4-diazepane or 2-formylbenzyl-1,4-diazepane.

    Reduction: Formation of 1-(2-Methoxybenzyl)piperazine.

    Substitution: Formation of 2-bromobenzyl-1,4-diazepane or 2-methylbenzyl-1,4-diazepane.

Scientific Research Applications

1-(2-Methoxybenzyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1,4-diazepane is not well-documented. it is likely to interact with biological targets through its diazepane ring, which can mimic the structure of biologically active molecules. The methoxybenzyl group may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing various molecular pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The pharmacological and physicochemical properties of 1,4-diazepane derivatives are heavily influenced by the substituent attached to the nitrogen atom. Below is a comparison with key analogs:

Compound Name Substituent Key Features
1-(2-Methoxybenzyl)-1,4-diazepane 2-Methoxybenzyl Electron-donating methoxy group enhances lipophilicity; potential serotonin/dopamine receptor modulation.
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane 2-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases metabolic stability and receptor binding affinity (e.g., D3 receptors) .
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-Dichlorophenyl Halogen substituents enhance steric bulk and electron-withdrawing effects; moderate yield (38%) in synthesis .
1-(3-Cyanophenyl)-1,4-diazepane 3-Cyanophenyl Polar cyano (-CN) group improves solubility; synthesized via methods in WO2018089493 .
1-(Naphthalen-1-yl)-1,4-diazepane Naphthalen-1-yl Extended aromatic system enhances π-π interactions; used as a reference in ligand synthesis .

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl or cyano groups introduce polarity and metabolic stability .
  • Substituent Position : Ortho-substituted analogs (e.g., 2-CF₃ or 2-Cl) exhibit steric hindrance, which may limit rotational freedom and optimize receptor binding .

Comparative Yields :

  • 1-(2-Trifluoromethylphenyl)-1,4-diazepane : 61% yield .
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane : 38% yield .
  • 1-(3-Cyanophenyl)-1,4-diazepane: Synthesized via patented methods (exact yield unspecified) .

The lower yield for dichlorophenyl derivatives may reflect steric challenges or competing side reactions.

Pharmacological Activity

While direct data for this compound are unavailable, related compounds highlight receptor selectivity trends:

  • Dopamine D3 Receptors: 1-(2-Trifluoromethylphenyl)-1,4-diazepane and its derivatives show nanomolar affinity for D3 receptors, making them candidates for neuropsychiatric disorders .
  • Serotonin 5-HT7 Receptors : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT7 receptors, suggesting that substituent position and heterocyclic appendages critically influence receptor specificity .

Physicochemical Properties

Predicted properties for this compound (based on analogs):

  • Molecular Weight : ~248 g/mol (similar to 1-benzyl-2-methyl-1,4-diazepane, MW 205.17) .
  • Lipophilicity (logP): Estimated ~2.5–3.0 (methoxy group increases hydrophobicity compared to cyano or CF₃-substituted analogs).
  • Solubility : Moderate aqueous solubility due to the basic 1,4-diazepane nitrogen atoms and methoxy group.

Biological Activity

1-(2-Methoxybenzyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The methoxybenzyl substituent enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Neuropharmacological Effects

The compound has been investigated as a ligand for sigma receptors (σR), which are implicated in various neurological disorders. A series of diazepane derivatives were synthesized and evaluated for their affinity to σR. Notably, certain derivatives showed strong binding affinities (K_i values of 8 nM for σ1R), indicating potential as neuroprotective agents .

  • Cytotoxicity Evaluation : The cytotoxic effects of these derivatives were assessed using human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines. Most compounds exhibited low toxicity, with only one derivative showing moderate toxicity at high concentrations (100 µM) while maintaining significant viability at lower doses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as sigma receptors and enzymes. This interaction modulates the activity of these targets, leading to various physiological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Case Study 1: Sigma Receptor Ligands

In a study focused on the synthesis of diazepane derivatives, compounds including this compound were tested for their σR binding affinities. The results indicated that modifications to the benzyl moiety significantly influenced receptor affinity and biological activity .

Case Study 2: Antioxidant Activity

Another research effort evaluated the radical scavenging capacity of diazepane derivatives, revealing that some compounds possess excellent antioxidant properties. This suggests that they could offer protective effects against oxidative stress in cellular environments .

Q & A

Q. Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(2-Fluorobenzyl) Analogue
LogP2.1 ± 0.31.8 ± 0.2
Solubility (PBS)12 µM28 µM
Plasma Protein Binding85%78%

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